(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a nitrophenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The cyano group is then added through a nucleophilic substitution reaction. Finally, the nitrophenyl group is introduced using electrophilic aromatic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide
- (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14ClN3O5 |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H14ClN3O5/c1-29-20-8-6-16(25(27)28)11-18(20)24-21(26)14(12-23)10-17-7-9-19(30-17)13-2-4-15(22)5-3-13/h2-11H,1H3,(H,24,26)/b14-10+ |
InChI Key |
IXILWQOAKDATEE-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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